6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine
Overview
Description
6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine is a heterocyclic compound with the molecular formula C6HBrCl2N2O. It is characterized by the presence of bromine and chlorine atoms attached to a furo[3,2-D]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination and chlorination of a furo[3,2-D]pyrimidine precursor. The reaction conditions often include the use of bromine and chlorine sources, such as bromine and thionyl chloride, in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.
Major Products
The major products formed from these reactions include various substituted furo[3,2-D]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites. This interaction can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine
- 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
- 6-Bromo-2,4-dichlorofuro[2,3-d]pyrimidine
Uniqueness
6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the furo[3,2-D]pyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Biological Activity
6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a fused furo-pyrimidine structure with two chlorine atoms and one bromine atom substituting at specific positions. This unique arrangement contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Similar compounds within the pyrimidine family have shown significant antitumor effects against various cancer cell lines. For instance, studies on related pyrido[2,3-d]pyrimidines have demonstrated their ability to inhibit key cancer pathways, including cyclin-dependent kinases (CDK) and tyrosine kinases .
- Antibacterial and Antifungal Properties : Halogenated pyrimidines have been reported to possess selective antibacterial and antifungal activities. The presence of halogens like bromine and chlorine is often crucial for enhancing these effects .
The mechanisms through which this compound exerts its biological effects are complex and multifaceted:
- Cell Cycle Arrest : Compounds with similar structures have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis. This is often mediated through the activation of caspases and DNA fragmentation .
- Inhibition of Kinases : The compound may inhibit various kinases involved in cancer progression. For example, studies highlight the importance of targeting EGFR and CDK pathways to overcome drug resistance in non-small cell lung cancer (NSCLC) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely linked to its chemical structure:
Substituent Position | Effect on Activity |
---|---|
2-Bromo | Enhances cytotoxicity |
4-Chloro | Critical for antiproliferative activity |
Fused Furo Ring | Increases lipophilicity and cell permeability |
Research indicates that modifications at these positions can significantly alter the compound's potency against various cancer cell lines .
Case Studies
- Antiproliferative Studies : A study focusing on halogenated thieno[3,2-d]pyrimidines demonstrated their effectiveness against leukemia cell lines. The presence of chlorine at the C4 position was essential for maintaining high levels of activity .
- EGFR-TKI Development : Research into pyrido[3,4-d]pyrimidine derivatives has led to the development of novel EGFR tyrosine kinase inhibitors (TKIs), showcasing how structural modifications can enhance specificity and potency against resistant cancer strains .
Properties
IUPAC Name |
6-bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2N2O/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXSACUCEHQZPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC2=C1N=C(N=C2Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273077 | |
Record name | 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-31-3 | |
Record name | 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,4-dichlorofuro[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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